Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is a synthetic organic compound classified under the 1,4-dihydropyridine class of compounds. It features a complex structure characterized by a methyl ester at the carboxylic acid position and a nitro group at the 5-position of the dihydropyridine ring. The compound's molecular formula is C16H15F3N2O4, and its CAS number is 98625-26-4. It is often referred to as (S)-(-)-Bay K 8644, indicating its specific stereochemistry at the 4-position of the dihydropyridine ring .
As S-Bay K 8644 was not commercialized, detailed information on its mechanism of action is limited. However, its structure suggests a potential interaction with calcium channels, which are involved in regulating muscle contraction, including those in the heart []. Further research is needed to elucidate its specific mechanism.
Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate acts as a modulator of voltage-dependent calcium channels. These channels play a crucial role in regulating the flow of calcium ions (Ca2+) into cells, impacting various cellular processes like muscle contraction and neurotransmission PubChem, CID 6603728.
The compound specifically targets L-type calcium channels, a subtype of voltage-dependent calcium channels, and increases the influx of Ca2+ ions through them PubChem, CID 2303: . This increased Ca2+ influx can lead to various downstream effects depending on the cell type.
Due to its ability to modulate calcium channels, methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate is used in various research areas, including:
This compound exhibits notable biological activity as a calcium channel activator. Specifically, it acts on voltage-gated calcium channels, enhancing calcium influx in various cell types. This mechanism is particularly relevant in cardiovascular physiology, where it has been studied for its potential effects on vascular smooth muscle relaxation and cardiac contractility. Additionally, its structure suggests potential neuroprotective properties due to modulation of calcium signaling pathways .
The synthesis of methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate typically involves multi-step organic reactions:
These steps require careful control of reaction conditions to ensure high yields and purity .
Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate has several applications:
Interaction studies have demonstrated that methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate interacts with various protein targets involved in calcium signaling pathways. These interactions can lead to altered cellular responses and have implications for therapeutic strategies in conditions like hypertension and heart failure. Additionally, studies indicate potential synergistic effects when combined with other pharmacological agents .
Several other compounds share structural similarities with methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate. Here are a few notable examples:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Nifedipine | Dihydropyridine core with a different substituent pattern | Primarily used as an antihypertensive agent |
Amlodipine | Similar dihydropyridine structure but with different side chains | Long half-life and once-daily dosing |
Nicardipine | Contains a dihydropyridine structure with an additional nitrogen atom | Used for acute hypertension management |
Methyl (4S)-2,6-dimethyl-5-nitro-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate stands out due to its specific trifluoromethyl substitution and unique nitro group positioning, which may confer distinct pharmacological properties compared to these similar compounds .
Irritant